molecular formula C18H14ClN5O2 B2515994 3-(2-chlorophenyl)-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 941970-68-9

3-(2-chlorophenyl)-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2515994
CAS No.: 941970-68-9
M. Wt: 367.79
InChI Key: JVSSCMNCWAIFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 932312-60-2; MDL: MFCD08539861) is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety. The oxadiazole ring is substituted at position 3 with a 2-chlorophenyl group and at position 5 with a triazole-bearing 3-methoxyphenyl group. The triazole ring is further modified with a methyl group at position 4. Its molecular formula is C₁₉H₁₅ClN₅O₂, with a molecular weight of 380.81 g/mol (inferred from analogs in ). The 2-chlorophenyl and 3-methoxyphenyl substituents contribute to its electronic and steric profile, making it a candidate for pharmacological studies, particularly in antimicrobial or anticancer research, given the known bioactivity of oxadiazole-triazole hybrids .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2/c1-11-16(21-23-24(11)12-6-5-7-13(10-12)25-2)18-20-17(22-26-18)14-8-3-4-9-15(14)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSSCMNCWAIFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents logP Notable Features
Target Compound C₁₉H₁₅ClN₅O₂ 380.81 2-Chlorophenyl, 3-methoxyphenyl, 5-methyl-1H-triazol-4-yl ~3.5* Balanced lipophilicity; methoxy enhances solubility, chloro improves binding
3-{1-[(3-Fluorophenyl)methyl]-5-methyl-1H-triazol-4-yl}-5-(3-methoxyphenyl)-oxadiazole (P507-2182) C₁₉H₁₆FN₅O₂ 365.37 3-Fluorobenzyl, 3-methoxyphenyl, 5-methyl-triazol-4-yl 3.56 Fluorine increases electronegativity; benzyl group adds steric bulk
5-(1-(4-Ethoxyphenyl)-5-methyl-triazol-4-yl)-3-(thiophen-2-yl)-oxadiazole (E595-0377) C₁₇H₁₅N₅O₂S 353.40 Thiophen-2-yl, 4-ethoxyphenyl, 5-methyl-triazol-4-yl N/A Thiophene enhances π-π stacking; ethoxy improves metabolic stability
3-(4-Chloro-3-fluorophenyl)-5-{5-methyl-1-[(5-methyl-2-phenyl-oxazol-4-yl)methyl]-triazol-4-yl}-oxadiazole C₂₃H₁₇ClFN₅O₂ 463.87 4-Chloro-3-fluorophenyl, oxazolylmethyl, 5-methyl-triazol-4-yl N/A Oxazole adds hydrogen-bonding potential; higher molecular weight

Notes:

  • logP: The target compound’s logP is estimated based on analogs (e.g., P507-2182: 3.56).
  • Bioactivity : 1,2,4-Oxadiazoles with electron-withdrawing groups (e.g., chloro) exhibit enhanced antimicrobial activity. For example, Sangshetti et al. (2011) reported triazol-oxadiazole derivatives with MIC values of 0.5–8 µg/mL against Candida albicans .

Crystallographic and Spectroscopic Data

  • Single-crystal XRD for analogs () reveals planar oxadiazole-triazole cores with substituents influencing packing. For example, halogenated derivatives (e.g., 4-chlorophenyl in ) adopt isostructural triclinic lattices, while bulkier groups (e.g., oxazolylmethyl in ) disrupt symmetry .
  • 1H NMR Peaks :
    • Target compound: Expected singlet for triazole proton (~δ 9.5 ppm; cf. ), methyl group (~δ 2.5 ppm), and aromatic protons (~δ 6.8–7.3 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.